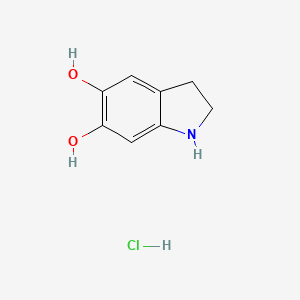
Indoline-5,6-diolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoline-5,6-diolhydrochloride is a chemical compound belonging to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at the 5 and 6 positions of the indoline ring enhances its reactivity and potential for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indoline-5,6-diolhydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can be further modified to produce this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This method utilizes palladium or platinum catalysts under high-pressure hydrogenation conditions to achieve the desired reduction . The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Indoline-5,6-diolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Indoline-5,6-diolhydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indoline-5,6-diolhydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways involved in disease processes . For example, it may inhibit lactotransferrin, a protein involved in iron metabolism, which can have downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
Indoline: The parent compound of indoline-5,6-diolhydrochloride, which lacks the hydroxyl groups.
Hydroxyindoles: Compounds with hydroxyl groups attached to the indole ring, similar to this compound.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which confer distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific applications .
Propriétés
Formule moléculaire |
C8H10ClNO2 |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indole-5,6-diol;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H |
Clé InChI |
IMGPXUZVVPIKOV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC(=C(C=C21)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


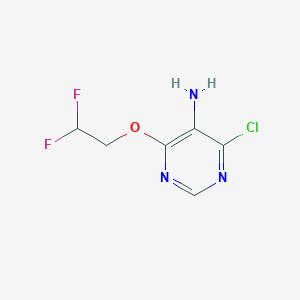
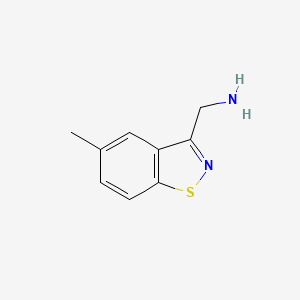
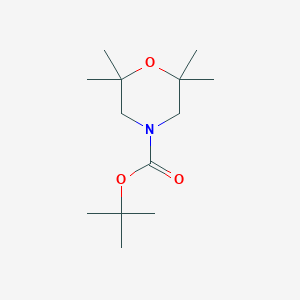
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
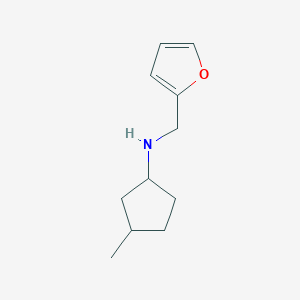
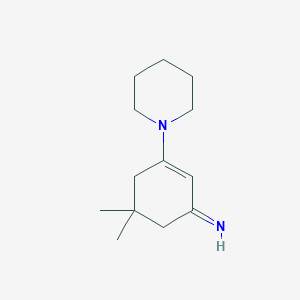
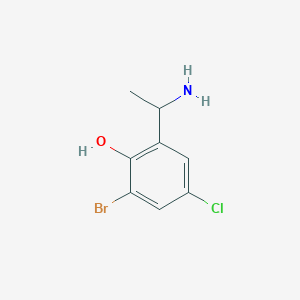
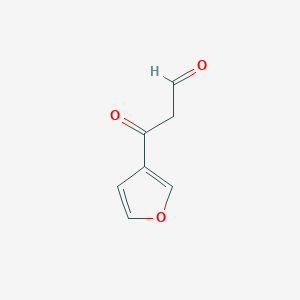
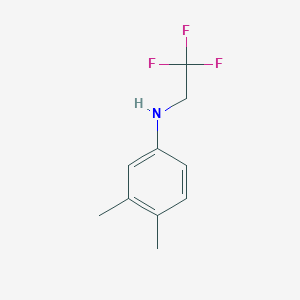



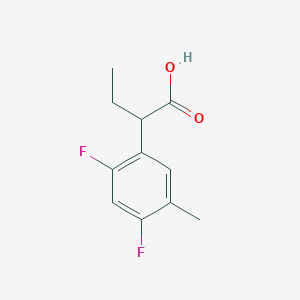
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
